molecular formula C17H22BrN3O3 B2417497 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)butanamide CAS No. 892285-68-6

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)butanamide

Cat. No.: B2417497
CAS No.: 892285-68-6
M. Wt: 396.285
InChI Key: WFGLBHRQUWUDTK-UHFFFAOYSA-N
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Description

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)butanamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This particular compound features a quinazolinone core substituted with a bromine atom and a butanamide side chain, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)butanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Amidation: The final step involves the coupling of the brominated quinazolinone with 3-methylbutylamine and butanoic acid under dehydrating conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis, use of automated reactors, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butanamide side chain, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazolinone core or the bromine substituent, potentially leading to dehalogenation or reduction of the carbonyl groups.

    Substitution: The bromine atom in the quinazolinone core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)butanamide may exhibit significant bioactivity. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicine, compounds with a quinazolinone core are often explored for their therapeutic potential. This compound could be studied for its anticancer, anti-inflammatory, or antiviral properties.

Industry

Industrially, this compound might be used in the development of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties could make it valuable in various applications, from drug development to material science.

Mechanism of Action

The mechanism of action of 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)butanamide would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The bromine substituent and the butanamide side chain may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide: Lacks the bromine substituent, which may result in different biological activity.

    4-(6-chloro-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)butanamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and bioactivity.

    4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic acid: Lacks the N-(3-methylbutyl) substitution, which may affect its solubility and biological interactions.

Uniqueness

The presence of the bromine atom and the N-(3-methylbutyl)butanamide side chain makes 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)butanamide unique

Properties

IUPAC Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O3/c1-11(2)7-8-19-15(22)4-3-9-21-16(23)13-10-12(18)5-6-14(13)20-17(21)24/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGLBHRQUWUDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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